molecular formula C19H23N3O2 B12184857 N-[2-(1-cyclohexen-1-yl)ethyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

N-[2-(1-cyclohexen-1-yl)ethyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B12184857
M. Wt: 325.4 g/mol
InChI Key: VWKWCCLAOUKVMW-UHFFFAOYSA-N
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes cyclohexene, cyclopropyl, and isoxazolo-pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, including the formation of the isoxazolo-pyridine core and the introduction of the cyclohexenyl and cyclopropyl groups. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-cyclohexen-1-yl)ethyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(1-cyclohexen-1-yl)ethyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.

    Industry: The compound can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
  • 2-(1-Cyclohexenyl)cyclohexanone
  • N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-ethyl-1-piperazinyl)-4-methyl-5-pyrimidinecarboxamide

Uniqueness

N-[2-(1-cyclohexen-1-yl)ethyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H23N3O2/c1-12-17-15(11-16(14-7-8-14)21-19(17)24-22-12)18(23)20-10-9-13-5-3-2-4-6-13/h5,11,14H,2-4,6-10H2,1H3,(H,20,23)

InChI Key

VWKWCCLAOUKVMW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NCCC4=CCCCC4

Origin of Product

United States

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